Product packaging for 2,4-Dimethylpiperidine, trans-(Cat. No.:CAS No. 19683-92-2)

2,4-Dimethylpiperidine, trans-

Cat. No.: B12727449
CAS No.: 19683-92-2
M. Wt: 113.20 g/mol
InChI Key: QOZOFODNIBQPGN-RQJHMYQMSA-N
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Description

Significance of Piperidine (B6355638) Derivatives as Chiral Scaffolds in Organic Chemistry

Piperidine and its derivatives are six-membered heterocyclic amines that are ubiquitous in nature and synthetic chemistry. nih.govijnrd.org They form the core structure of numerous alkaloids and pharmaceuticals, contributing significantly to their biological activity. researchgate.netnih.gov In the realm of organic synthesis, piperidines are highly valued as chiral scaffolds. A chiral scaffold is a molecular building block that possesses a defined three-dimensional structure, which can be used to control the stereochemical outcome of a chemical reaction. nih.govmdpi.com The use of such scaffolds is a powerful strategy for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

The piperidine ring, with its sp3-hybridized carbon and nitrogen atoms, can adopt various chair and boat conformations, leading to a rich stereochemical landscape. rsc.org This conformational flexibility, combined with the ability to introduce substituents at different positions with specific stereochemistry, makes piperidine derivatives versatile chiral scaffolds. rsc.org Their applications span from being integral parts of biologically active molecules to serving as chiral ligands in asymmetric catalysis, where they can induce high levels of enantioselectivity in chemical transformations. acs.orgmdpi.com

The Unique Stereochemical Attributes of trans-2,4-Dimethylpiperidine in Ring Systems

The introduction of two methyl groups onto the piperidine ring at the 2 and 4 positions gives rise to cis and trans diastereomers, each with distinct conformational preferences. In the case of trans-2,4-dimethylpiperidine, the two methyl groups are on opposite sides of the ring. This arrangement has significant stereochemical implications.

In its most stable chair conformation, one methyl group will occupy an equatorial position while the other will be in an axial position to minimize steric strain. This contrasts with the cis-isomer, where both methyl groups can occupy equatorial positions, generally leading to a more stable conformation. nih.gov The presence of an axial substituent in the preferred conformation of the trans-isomer influences its reactivity and how it interacts with other molecules. For instance, in kinetic resolution studies of disubstituted piperidines, the trans-2,4-disubstituted isomers have shown higher selectivity compared to their cis-counterparts due to these conformational differences. nih.gov The specific arrangement of the methyl groups in trans-2,4-dimethylpiperidine creates a unique steric and electronic environment, making it a valuable tool for probing and controlling stereochemistry in chemical reactions.

Scope and Research Focus on Advanced Studies of trans-2,4-Dimethylpiperidine

Current research on trans-2,4-dimethylpiperidine and its derivatives is multifaceted, driven by its potential in various fields. A significant area of investigation is its synthesis in a stereoselective manner. google.com Researchers are exploring various synthetic routes, including the hydrogenation of corresponding pyridine (B92270) derivatives and base-mediated epimerization of the cis-isomers, to access the trans-isomer with high purity. rsc.orgnih.gov

Furthermore, the application of trans-2,4-dimethylpiperidine derivatives as building blocks in the synthesis of complex molecules, particularly those with pharmaceutical applications, remains a key focus. google.com Its defined stereochemistry is being leveraged to create molecules with specific three-dimensional shapes to interact with biological targets. Conformational analysis of trans-2,4-dimethylpiperidine and its N-substituted derivatives continues to be an active area of research, employing both experimental techniques like NMR spectroscopy and computational methods to understand its dynamic behavior. nih.govacs.org These studies are crucial for predicting its reactivity and designing new applications in catalysis and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B12727449 2,4-Dimethylpiperidine, trans- CAS No. 19683-92-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19683-92-2

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(2S,4R)-2,4-dimethylpiperidine

InChI

InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

QOZOFODNIBQPGN-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CCN[C@H](C1)C

Canonical SMILES

CC1CCNC(C1)C

Origin of Product

United States

Advanced Synthetic Methodologies for Trans 2,4 Dimethylpiperidine and Congeners

Enantioselective and Diastereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. This section explores modern catalytic methods that enable the selective formation of specific stereoisomers of 2,4-dimethylpiperidine (B1583269) and related structures.

Asymmetric Reduction and Hydrogenation Approaches

Asymmetric reduction and hydrogenation are powerful tools for establishing chirality in the piperidine (B6355638) ring. These methods often employ chiral catalysts to influence the stereochemical outcome of the reduction of pyridine (B92270) or dihydropyridine (B1217469) precursors.

A notable advancement in the synthesis of chiral piperidines is the rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium (B92312) salts. dicp.ac.cnbohrium.com This method circumvents the need for high-pressure hydrogen gas and complex chiral catalysts by utilizing a chiral primary amine as the source of chirality. dicp.ac.cnbohrium.com The reaction proceeds via a transfer hydrogenation mechanism using formic acid as the hydrogen source. dicp.ac.cnnih.gov

The process is initiated by the rhodium-catalyzed reduction of the pyridinium salt to a dihydropyridine intermediate. nih.gov This intermediate is then hydrolyzed, leading to a ring-opened dicarbonyl species. nih.gov Subsequent reductive amination with a chiral primary amine, such as (R)-phenylethylamine, and ring closure affords the chiral piperidine with high diastereoselectivity and enantioselectivity. dicp.ac.cnbohrium.com This methodology has demonstrated broad substrate scope, tolerating various functional groups, and has been successfully applied to the synthesis of chiral fluoropiperidines. dicp.ac.cnthieme-connect.com An important feature of this transamination process is the ability to easily access N-alkylated and ¹⁵N-labeled piperidines. dicp.ac.cnbohrium.com

A key advantage of this approach is the use of a relatively inexpensive chiral amine, which can often be recovered, making the process more economical. thieme-connect.com The reaction conditions are generally mild, and the procedure is scalable. dicp.ac.cnbohrium.com

Table 1: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

Catalyst PrecursorChiral AmineHydrogen SourceKey FeaturesCitations
[Cp*RhCl₂]₂(R)- or (S)-PhenylethylamineFormic AcidHigh diastereo- and enantioselectivity, broad functional group tolerance, access to N-alkylated and ¹⁵N-labeled piperidines. dicp.ac.cnbohrium.comthieme-connect.com

A stepwise strategy involving the partial reduction of pyridine derivatives followed by a copper(I)-catalyzed enantioselective protoborylation of the resulting 1,2-dihydropyridines offers a versatile route to chiral piperidines. acs.org This method provides access to enantioenriched 3-boryl-tetrahydropyridines, which are valuable intermediates that can be further transformed. acs.org

The key step is the regio-, diastereo-, and enantioselective protoborylation of the 1,2-dihydropyridine substrate using a copper(I) catalyst in the presence of a chiral bisphosphine ligand. acs.orgthieme-connect.de The reaction proceeds through the enantioselective borylcupration of the dihydropyridine, followed by a stereoretentive protonation of the allylcopper(I) intermediate. thieme-connect.de This approach allows for the creation of a stereogenic center at the C3 position of the piperidine ring with a boron functionality that can be stereospecifically manipulated in subsequent reactions. acs.org The utility of this method has been showcased in the synthesis of the antidepressant drug (-)-paroxetine. acs.org

Table 2: Key Features of Cu(I)-Catalyzed Protoborylation of Dihydropyridines

Catalyst SystemKey TransformationAdvantagesCitations
Copper(I) with chiral bisphosphine ligandsRegio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines.Access to enantioenriched 3-boryl-tetrahydropyridines, stereospecific C-B bond transformation. acs.orgthieme-connect.de

The catalytic hydrogenation of pyridine derivatives is a fundamental and widely used method for the synthesis of piperidines. mdpi.comasianpubs.org This approach involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. asianpubs.org Various catalysts, including those based on platinum, palladium, rhodium, and ruthenium, have been employed for this transformation. mdpi.comasianpubs.orgresearchgate.net

Achieving high diastereoselectivity in the hydrogenation of substituted pyridines, such as 2,4-lutidine to form 2,4-dimethylpiperidine, is a significant challenge. The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome. For instance, the hydrogenation of 2,6-dimethylpyridine (B142122) has been studied to screen for catalysts that provide high diastereoselectivity. researchgate.net Heterogeneous catalysts, such as ruthenium nanoparticles supported on various materials, have shown promise in the diastereoselective cis-hydrogenation of multi-substituted pyridines under mild conditions. rsc.org These catalysts are often robust and can be reused multiple times without a significant loss of activity. rsc.org

The use of platinum oxide (PtO₂) as a catalyst in glacial acetic acid has been reported for the hydrogenation of substituted pyridines at room temperature under moderate hydrogen pressure. asianpubs.orgresearchgate.net This method has been applied to a range of substituted pyridines, yielding the corresponding piperidine derivatives. asianpubs.org Bimetallic nanoparticles, such as those based on palladium and copper or silver, have also been investigated and shown to exhibit high activity and selectivity for the hydrogenation of pyridine to piperidine under mild conditions. abo.fi

Table 3: Catalysts for the Hydrogenation of Pyridine Derivatives

CatalystKey FeaturesCitations
Ruthenium nanoparticlesDiastereoselective cis-hydrogenation of multi-substituted pyridines. rsc.org
Platinum oxide (PtO₂)Hydrogenation under mild conditions (room temperature, moderate pressure). asianpubs.orgresearchgate.net
Palladium-based bimetallic nanoparticlesHigh activity and selectivity under mild conditions. abo.fi
Rhodium oxide (Rh₂O₃)Reduction of various unprotected pyridines under mild conditions. rsc.orgresearchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions provide an alternative and powerful strategy for the construction of the piperidine ring, often allowing for the stereoselective formation of multiple chiral centers in a single step.

A novel and elegant approach to chiral piperidines involves the enantioselective, radical-mediated cyanation of a δ C-H bond in an acyclic amine precursor. nih.govnih.gov This strategy effectively interrupts the classical Hofmann-Löffler-Freytag (HLF) reaction to achieve a productive C-C bond formation. nih.gov The method utilizes a chiral copper catalyst to both initiate and control the stereochemistry of the radical relay process. nih.govnih.gov

The reaction is proposed to proceed through the formation of an N-centered radical from an N-fluoro amide precursor. nih.gov This radical then undergoes a 1,5-hydrogen atom transfer (HAT) to generate a δ C-radical. nih.gov The chiral copper(II) cyanide complex intercepts this C-centered radical, leading to a stereoselective reductive elimination that forms the δ-amino nitrile with high enantioselectivity. nih.gov The resulting enantioenriched δ-amino nitrile serves as a precursor to chiral piperidines, where the nitrile group acts as a surrogate for a carbonyl group that can facilitate cyclization upon reduction. nih.gov This (5+1) synthetic disconnection provides a unique and powerful entry to a variety of chiral piperidines. nih.gov

Table 4: Enantioselective δ C-H Cyanation for Chiral Piperidine Synthesis

Catalyst SystemKey TransformationMechanismAdvantagesCitations
Chiral Copper ComplexEnantioselective δ C-H cyanation of acyclic amines.N-centered radical relay with 1,5-hydrogen atom transfer.Atypical (5+1) disconnection, access to enantioenriched δ-amino nitriles as piperidine precursors. nih.govnih.gov
Intramolecular Amidomercuration for the Preparation of trans-Dialkylpiperidines

Intramolecular amidomercuration is a powerful cyclization strategy for the stereoselective synthesis of substituted piperidines. This method leverages the reaction of an organomercurial, formed from an amino-alkene, to construct the heterocyclic ring. The stereochemical outcome of the cyclization is often highly predictable, providing a reliable route to specific diastereomers.

Research has demonstrated that mercury(II)-mediated tandem Overman rearrangement and intramolecular amidomercuration reactions of allylic trichloroacetimidates can produce 2,6-dialkylpiperidines with almost exclusive trans selectivity. acs.orgacs.org For instance, treating an allylic imidate with mercury(II) trifluoroacetate (B77799) (Hg(OTFA)₂) in tetrahydrofuran (B95107) (THF) directly yields the trans-2,6-disubstituted piperidine. acs.orgacs.org This high trans selectivity is also observed in the amidomercuration of N-protected amino-alkenes, such as N-trichloroacetyl and N-carbobenzyloxy derivatives. acs.orgresearchgate.net The method has been successfully applied to the synthesis of piperidine alkaloids, such as solenopsin (B1210030) A and pseudoconhydrine, underscoring its utility in preparing biologically active molecules with a trans-dialkyl substitution pattern. researchgate.netrsc.org

The general process involves the cyclization of a δ-alkenyl carbamate (B1207046) initiated by a mercuric ion. researchgate.net The resulting organomercurial intermediate can then be reductively demercurated, often with sodium borohydride, to yield the final piperidine product. The choice of the N-protecting group and the reaction solvent can influence the stereochemical course of the reaction, but conditions have been optimized to strongly favor the formation of the trans isomer. acs.org

Table 1: Stereoselectivity in Intramolecular Amidomercuration

Starting Material Type Reagent Solvent Product Selectivity Reference
Allylic trichloroacetimidate Hg(OTFA)₂ THF Almost exclusive trans acs.orgacs.org
δ-Alkenyl carbamate Mercuric ion Not specified trans-2-alkyl-5-substituted researchgate.net
N-methoxycarbonyl-6-aminohept-1-ene Hg(OAc)₂ Not specified trans-2,6-dialkylpiperidines rsc.org

Post-Cyclization Stereochemical Transformations

In many synthetic routes, the initial cyclization yields the thermodynamically more stable cis-diastereomer. Therefore, post-cyclization methods are crucial for accessing the trans isomers.

Base-mediated epimerization provides a direct pathway to convert cis-2,4-disubstituted piperidines into their trans counterparts. This transformation hinges on the conformational preferences of the piperidine ring, particularly when a bulky N-protecting group like tert-butoxycarbonyl (N-Boc) is present.

For a 2,4-disubstituted N-Boc piperidine, the N-Boc group can exert significant steric influence. In the trans isomer, the 4-substituent can occupy an equatorial position while the 2-substituent adopts an axial orientation to minimize A(1,3) strain with the bulky Boc group. nih.govrsc.orgrsc.org This conformation is often energetically favored over the cis isomer's likely twist-boat conformation. nih.govrsc.orgrsc.org

By treating the cis isomer with a base, such as potassium tert-butoxide or lithium diisopropylamide (LDA), an enolate is formed at the C2 position. nih.gov Subsequent protonation of this enolate under thermodynamic control allows the system to equilibrate to the more stable trans-diastereomer. nih.govrsc.orgrsc.org Researchers have successfully applied this strategy, using general conditions like potassium tert-butoxide in THF at low temperatures, to achieve epimerization for a range of substituted piperidines, with diastereomeric ratios reaching up to 95:5 in favor of the trans product. nih.gov

Table 2: Base-Mediated Epimerization of cis- to trans-Pipecolinates

Substrate Base Conditions Diastereomeric Ratio (trans:cis) Yield Reference
cis-N-Boc-methyl pipecolinates KtBuO THF, -78 °C, 2 h 50:50 to 95:5 40-90% nih.gov
cis-5g LDA Not specified Not specified Not specified nih.gov

An alternative and highly stereoselective route to trans-disubstituted piperidines involves the α-lithiation of a monosubstituted piperidine followed by trapping with an electrophile. The stereochemical outcome is directed by the conformation of the lithiated intermediate.

For an N-Boc 2-methyl piperidine, the lowest energy conformation features an axial 2-methyl group to avoid steric clash (A(1,3) strain) with the N-Boc group. nih.govrsc.org Deprotonation with a strong base, typically sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), occurs at the equatorial position at C6. nih.govrsc.org This equatorial lithiation creates a configurationally stable organolithium species. rsc.org Trapping this intermediate with an electrophile, such as carbon dioxide, introduces a second substituent trans to the first one, resulting in a 2,6-trans substitution pattern with high diastereoselectivity. nih.govrsc.org This method was successfully used to synthesize trans-2,6-disubstituted piperidine when the epimerization strategy failed to provide the desired isomer. nih.govrsc.org

Table 3: Diastereoselective α-Lithiation/Trapping for trans-Piperidine Synthesis

Starting Material Reagents Electrophile Product Configuration Yield Reference
N-Boc 2-methyl piperidine 1. s-BuLi, TMEDA; 2. MeI CO₂ trans-2,6 82% (for carboxylate) nih.govrsc.org
N-Boc 3-methyl piperidine 1. s-BuLi, TMEDA; 2. MeI CO₂ trans-2,5 41% (overall) nih.gov

High-Throughput and Scalable Synthesis Protocols

The demand for piperidine-containing compounds in drug discovery necessitates the development of rapid, efficient, and scalable synthetic methods.

Rapid and Highly Diastereoselective Continuous Flow Synthesis for α-Chiral Piperidines

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and superior scalability. organic-chemistry.org A highly diastereoselective continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines. organic-chemistry.orggumed.edu.placs.orgnih.gov

This method involves the reaction of a readily accessible N-(tert-butylsulfinyl)-bromoimine with various Grignard reagents. organic-chemistry.orgacs.orgnih.gov The use of the tert-butylsulfinyl group as a chiral auxiliary effectively directs the stereochemical outcome of the nucleophilic addition, leading to high diastereoselectivity. acs.org The subsequent intramolecular cyclization proceeds rapidly to form the piperidine ring.

Under optimized flow conditions, which involve precise control over residence time and temperature, a wide range of functionalized α-chiral piperidines can be synthesized in minutes with excellent yields (typically >80%) and high diastereomeric ratios (>90:10 dr). organic-chemistry.orggumed.edu.placs.orgnih.gov The protocol has been successfully scaled up without loss of efficiency or selectivity, demonstrating its practical utility for producing drug precursors and other valuable chiral building blocks. organic-chemistry.orgacs.orgacs.org

Table 4: Performance of Continuous Flow Synthesis of α-Chiral Piperidines

Parameter Finding Reference
Reaction Time Minutes acs.orgnih.gov
Typical Yield >80% organic-chemistry.orggumed.edu.placs.orgnih.gov
Diastereoselectivity (dr) >90:10 organic-chemistry.orggumed.edu.placs.orgnih.gov
Scalability High-performance scale-up demonstrated gumed.edu.placs.orgacs.org
Substrate Scope Various Grignard reagents (aryl, heteroaromatic, aliphatic) acs.org

Strategic Incorporation into Complex Molecular Architectures and Natural Product Synthesis (e.g., piperidine alkaloids)

The substituted piperidine motif is a cornerstone of many complex natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. nih.govsapub.org Synthetic strategies that can efficiently construct congeners like trans-2,4-dimethylpiperidine are therefore highly valuable for the total synthesis of these molecules.

The enantioselective synthesis of various piperidine alkaloids, including (2R,6R)-lupetidine and (2R,6R)-solenopsin A, which feature trans-2,6-dialkyl substitution, has been achieved starting from a common phenylglycinol-derived lactam. researchgate.net This highlights how a single, versatile chiral building block can provide access to a family of related natural products. researchgate.net

Furthermore, dihydropyridones serve as versatile intermediates that can be transformed into multifunctionalized piperidine alkaloids. sapub.org For example, a (2R, 6S)-2-methyl-dihydropyridone has been reported as a key template for synthesizing various bioactive natural products. sapub.org The development of biomimetic synthesis strategies, which mimic the biosynthetic pathways of natural products, also represents a powerful approach to constructing complex molecules. engineering.org.cn These strategies often rely on the efficient assembly of core heterocyclic structures like the piperidine ring. engineering.org.cn The endless quest for ideal synthetic routes continues to drive innovation in building these intricate molecular architectures, with the ultimate goal of making complex, biologically active compounds more accessible. nih.gov

In Depth Stereochemical and Conformational Analysis of Trans 2,4 Dimethylpiperidine

Detailed Conformational Preferences and Dynamics in Solution

The piperidine (B6355638) ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to relieve ring strain. The dynamic equilibrium between these conformations is crucial to understanding the molecule's properties and reactivity.

Analysis of Chair Conformations and Ring Inversion Pathways

The most stable conformation for a six-membered ring like piperidine is the chair conformation. fiveable.me This arrangement minimizes both angle strain, by maintaining bond angles close to the ideal tetrahedral angle of 109.5°, and torsional strain, by keeping all adjacent C-H bonds in a staggered arrangement. fiveable.me

The piperidine ring is conformationally mobile and can undergo a process known as ring inversion or "ring flip." During this process, one chair conformation converts into another. This inversion causes all axial substituents to become equatorial and all equatorial substituents to become axial. libretexts.org The pathway for this inversion involves higher-energy intermediate conformations, such as the twist-boat and the boat. The chair conformation is significantly more stable, by approximately 5.5 kcal/mol, than the twist-boat conformation. fiveable.me

Influence of Substituent Orientation (Axial vs. Equatorial) on Conformational Energetics

In the chair conformation of trans-2,4-dimethylpiperidine, the two methyl groups can occupy either axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring) positions. This leads to two possible chair conformers that are in equilibrium:

Diequatorial (2e,4e) Conformation : Both the C2-methyl and C4-methyl groups occupy equatorial positions.

Diaxial (2a,4a) Conformation : Both the C2-methyl and C4-methyl groups occupy axial positions.

Generally, substituents prefer the equatorial position to minimize steric hindrance with other atoms in the ring. libretexts.org Specifically, an axial substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring, an effect known as 1,3-diaxial interaction. youtube.comyoutube.comucla.edu

However, a critical exception arises for N-substituted piperidines. For the related trans-2,4-disubstituted N-Boc piperidine, the lowest energy conformation is one where the C4-substituent is equatorial, and the C2-substituent is axial. rsc.orgrsc.org This counterintuitive preference for an axial position at C2 is a direct result of avoiding a more significant steric clash between the C2-substituent and the bulky N-substituent (in this case, the Boc group). rsc.orgrsc.org This specific steric interaction is a form of A(1,3)-strain.

Steric and Electronic Effects on Conformation, including A(1,3)-Strain avoidance

The conformational equilibrium of substituted piperidines is governed by a balance of several steric and electronic effects.

1,3-Diaxial Interactions : As mentioned, substituents in the axial position experience steric repulsion from other axial groups at the C3 and C5 positions relative to them. youtube.comucla.edu In the case of trans-2,4-dimethylpiperidine, a diaxial conformation would involve significant steric strain between the two axial methyl groups and the axial hydrogens.

A(1,3)-Strain (Pseudoallylic Strain) : This is a particularly important effect in N-substituted 2-methylpiperidines. When the nitrogen atom is acylated (e.g., with a Boc group) or bonded to an aromatic ring, its lone pair of electrons can conjugate with the adjacent π-system. nih.govacs.org This introduces partial double-bond character to the N-C2 bond, making the nitrogen and its substituents more planar. nih.govacs.org This planarity creates a severe steric interaction, known as A(1,3)-strain or pseudoallylic strain, between the N-substituent and an equatorial substituent at the C2 position. researchgate.net To avoid this strain, the C2-substituent is forced into the axial orientation. rsc.orgrsc.orgnih.govacs.org This effect can dictate the axial orientation with a favorable change in Gibbs free energy (ΔG) of up to -3.2 kcal/mol. nih.govacs.org Therefore, for N-acyl-trans-2,4-dimethylpiperidine, the conformation with an axial C2-methyl group and an equatorial C4-methyl group is significantly favored.

Deviations from Ideal Chair Conformation, such as Twist-Boat Conformations for related isomers

While the chair conformation is generally the most stable, other conformations can become significant, particularly when severe steric interactions destabilize the chair form. For instance, in the case of the related cis-2,4-disubstituted N-Boc piperidine, the lowest energy conformation is likely a twist-boat. rsc.orgrsc.org In this conformation, both substituents can occupy pseudo-equatorial positions, which can be energetically more favorable than a chair conformation where one large substituent would be forced into an axial position leading to significant 1,3-diaxial strain. rsc.orgrsc.org The twist-boat conformation is generally found to be about 1.5 kcal/mol less favorable than the chair in N-acylpiperidines with a 2-substituent. nih.gov

Advanced Spectroscopic Probes for Stereochemical Assignments

The precise stereochemistry and conformational preferences of trans-2,4-dimethylpiperidine and its derivatives are determined using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Interactive Table 1: Spectroscopic Techniques for Stereochemical Analysis

Spectroscopic Technique Information Provided Application to trans-2,4-Dimethylpiperidine
¹H NMR (Proton NMR) Provides information on the chemical environment and connectivity of protons. Coupling constants (J-values) are crucial for determining dihedral angles and thus the axial/equatorial orientation of substituents. In the chair conformation, large coupling constants (typically 8-13 Hz) between vicinal protons indicate a diaxial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or diequatorial relationships. This allows for the assignment of the methyl groups' orientations.
¹³C NMR (Carbon NMR) Shows the number of unique carbon atoms and provides information about their chemical environment. The chemical shift of a carbon atom is sensitive to its steric environment. The chemical shifts of the ring carbons can confirm the dominant chair conformation. Axial substituents typically cause a shielding (upfield shift) of the carbons at the γ-position (C3 and C5 relative to an axial C4-methyl group), known as the γ-gauche effect.
COSY (Correlation Spectroscopy) A 2D NMR technique that shows which protons are coupled to each other, helping to trace the connectivity within the spin system of the piperidine ring. COSY spectra are used to assign all the proton signals in the ring, which is the first step before interpreting coupling constants and NOE data.
NOESY (Nuclear Overhauser Effect Spectroscopy) A 2D NMR technique that identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded. For the trans isomer, NOE correlations can definitively establish the relative stereochemistry. For example, in a diequatorial conformer, an NOE would be observed between the equatorial C2-H and the equatorial C4-H. In a diaxial conformer, strong NOEs would be seen between the axial methyl groups and the other axial protons on the same face of the ring.

By combining these NMR techniques, a comprehensive three-dimensional picture of the molecule can be constructed, allowing for unambiguous assignment of the trans configuration and the determination of the predominant chair conformation in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Diastereomeric and Conformational Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry and conformational preferences of cyclic molecules like trans-2,4-dimethylpiperidine. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) provides detailed insights into the spatial arrangement of protons on the piperidine ring.

For substituted piperidines, the chair conformation is generally the most stable. In trans-2,4-dimethylpiperidine, the thermodynamically most stable conformation is a chair form where both the C2-methyl and C4-methyl groups occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions.

The stereochemical configuration can be confirmed by analyzing the coupling constants between vicinal protons. nih.govrsc.org The magnitude of the J-value is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for trans-diaxial protons, while smaller values are seen for axial-equatorial and equatorial-equatorial couplings (typically 1-5 Hz). In the di-equatorial conformation of trans-2,4-dimethylpiperidine, the protons at C2 and C6 (adjacent to the nitrogen) would exhibit distinct axial and equatorial signals, with characteristic coupling patterns that confirm the orientation of the methyl groups. rsc.org

Illustrative ¹H NMR Data for a Related Piperidine Derivative

To illustrate the data obtained from such an analysis, the following table presents hypothetical chemical shifts and coupling constants based on typical values for protons in a substituted piperidine ring in a chair conformation.

Proton AssignmentMultiplicityCoupling Constants (J) in Hz
H-2 (axial)dddJ(H2a, H3a) = 11.5, J(H2a, H3e) = 4.5, J(H2a, CH₃) = 7.0
H-3 (axial)dddJ(H3a, H2a) = 11.5, J(H3a, H4a) = 11.0, J(H3a, H3e) = 12.5
H-3 (equatorial)dddJ(H3e, H2a) = 4.5, J(H3e, H4a) = 5.0, J(H3e, H3a) = 12.5
H-4 (axial)m-
H-5 (axial)dddJ(H5a, H6a) = 11.0, J(H5a, H6e) = 4.0, J(H5a, H5e) = 12.0
H-5 (equatorial)dddJ(H5e, H6a) = 4.5, J(H5e, H6e) = 2.5, J(H5e, H5a) = 12.0
H-6 (axial)dddJ(H6a, H5a) = 11.0, J(H6a, H5e) = 4.5, J(H6a, H6e) = 12.5
H-6 (equatorial)dddJ(H6e, H5a) = 4.0, J(H6e, H5e) = 2.5, J(H6e, H6a) = 12.5
2-CH₃dJ(CH₃, H2a) = 7.0
4-CH₃dJ(CH₃, H4a) = 6.8
N-Hbr s-

Note: This table is illustrative and does not represent experimentally verified data for trans-2,4-dimethylpiperidine.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom produces a single peak, making it a powerful tool for determining the symmetry and number of unique carbon environments in a molecule.

For trans-2,4-dimethylpiperidine, assuming the stable di-equatorial chair conformation, all seven carbon atoms are chemically non-equivalent. Therefore, seven distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts of the ring carbons are influenced by the presence and orientation of the methyl substituents. The γ-gauche effect is particularly important in conformational analysis; a substituent in an axial position will shield the γ-carbon (a carbon atom three bonds away), causing its signal to shift upfield (to a lower δ value) compared to a conformation where the substituent is equatorial. The absence of significant γ-gauche shielding for the ring carbons in trans-2,4-dimethylpiperidine would be consistent with a conformation where both methyl groups are equatorial.

While a published spectrum for trans-2,4-dimethylpiperidine was not found in the search, data for the cis-isomer is available, and spectra for other isomers like trans-2,3-dimethylpiperidine and 2,6-dimethylpiperidine (B1222252) have been reported. nih.govspectrabase.comchemicalbook.com The chemical shifts are generally found in predictable regions for saturated nitrogen heterocycles. oregonstate.edu

Expected ¹³C NMR Chemical Shift Regions for trans-2,4-Dimethylpiperidine

The following table provides expected chemical shift ranges for the carbons in trans-2,4-dimethylpiperidine, based on general values for substituted piperidines.

Carbon AssignmentExpected Chemical Shift (δ) in ppm
C-250-60
C-330-40
C-430-40
C-525-35
C-645-55
2-CH₃15-25
4-CH₃15-25

Note: This table is illustrative and does not represent experimentally verified data for trans-2,4-dimethylpiperidine.

Lanthanide Induced Shift (LIS) Techniques for Conformational Elucidation

Lanthanide Induced Shift (LIS) is an NMR technique used to simplify complex spectra and gain structural information. It involves adding a paramagnetic lanthanide complex, often a β-diketonate chelate of europium or ytterbium, to the NMR sample. nih.gov These complexes act as Lewis acids and reversibly coordinate to Lewis basic sites in the substrate molecule, such as the lone pair of electrons on the nitrogen atom in trans-2,4-dimethylpiperidine.

The paramagnetic metal ion induces large changes (shifts) in the chemical shifts of the substrate's nuclei. The magnitude of this induced shift is primarily dependent on the distance and angle between the lanthanide ion and the specific nucleus. rsc.org Protons closer to the site of coordination experience the largest shifts. This effect can be used to:

Resolve Overlapping Signals: By "spreading out" the spectrum, complex multiplets can be simplified into first-order patterns, allowing for easier extraction of coupling constants. nih.gov

Correlate Signals: The relative magnitude of the induced shifts for different protons can help in assigning signals, as closer protons will be shifted more.

Determine Conformation: By correlating the observed shifts with the geometric parameters (distance and angle) from molecular models, it is possible to distinguish between different possible conformations or determine the time-averaged conformation in solution.

For trans-2,4-dimethylpiperidine, a lanthanide shift reagent (LSR) like Eu(dpm)₃ would coordinate to the nitrogen atom. The protons on C2 and C6 would experience the largest induced shifts, followed by the C2-methyl group and the protons on C3 and C5. The C4-methyl and H4 protons, being the most distant from the nitrogen, would be least affected. By quantifying these shifts, the chair conformation with the nitrogen lone pair in a specific orientation (e.g., equatorial) could be confirmed. While this technique is powerful, no specific studies applying LIS to trans-2,4-dimethylpiperidine were identified in the literature survey.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, thereby offering an unambiguous determination of both the relative and, in some cases, absolute stereochemistry of a compound. researchgate.net

For trans-2,4-dimethylpiperidine, a successful X-ray crystallographic analysis would provide a complete picture of its solid-state conformation. This analysis would confirm:

Relative Stereochemistry: It would unequivocally show that the methyl groups at C2 and C4 are on opposite sides of the piperidine ring plane, confirming the trans configuration.

Conformation: The analysis would reveal the exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat). For the trans isomer, a chair conformation with both methyl groups in equatorial positions is expected to be the most stable and would likely be the one observed in the crystal lattice. nih.gov

Bond Lengths and Angles: Precise data on all bond lengths and angles within the molecule would be obtained.

While obtaining a suitable single crystal of the parent amine can be challenging, the analysis is often performed on a crystalline derivative, such as a hydrochloride salt or an N-tosylated analog. nih.govrsc.org Although a crystal structure for the parent trans-2,4-dimethylpiperidine was not located in the searched literature, this technique remains the gold standard for solid-state structural elucidation. For example, the structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate (B83284) has been determined by X-ray diffraction, confirming a chair conformation with equatorial methyl groups. nih.gov

Mechanistic Investigations and Computational Studies of Trans 2,4 Dimethylpiperidine Chemistry

Mechanistic Pathways of Stereoselective Reactions

Understanding the mechanistic pathways of reactions involving trans-2,4-dimethylpiperidine is crucial for the development of stereoselective synthetic methods. Key areas of investigation include radical-mediated processes, the influence of chiral catalysts, and the nature of transition states in acyl transfer reactions.

Intramolecular Hydrogen Atom Transfer (HAT) in N-Centered Radical-Mediated Processes

N-centered radicals derived from piperidines can undergo intramolecular hydrogen atom transfer (HAT), a process of significant interest in synthetic chemistry for remote C-H functionalization. Quantum chemical calculations have been employed to study these hydrogen migration reactions in piperidine (B6355638) radicals and their protonated forms. researchgate.net In the gas phase, for a neutral piperidine radical, the 1,4-[C↔C]-H shift is among the most feasible rearrangements. researchgate.net However, the presence of a single, strategically placed water molecule can alter the mechanistic landscape, facilitating a 1,2-[N↔C]-H shift, making it the most favorable pathway in both neutral and protonated piperidine radicals. researchgate.net This highlights the profound influence of explicit solvation on the mechanism of hydrogen migration. Such radical relay mechanisms, often initiated and terminated by a catalyst, are fundamental to reactions like the Hofmann-Löffler-Freytag (HLF) reaction and its modern asymmetric variants. nih.gov

Role of Chiral Catalysts in Inducing Enantiocontrol (e.g., Copper and Rhodium catalysts)

Chiral catalysts are instrumental in achieving high levels of enantiocontrol in reactions involving disubstituted piperidines. The kinetic resolution of racemic piperidines is a powerful strategy for accessing enantioenriched materials. For instance, chiral hydroxamic acids, in conjunction with achiral N-heterocyclic carbenes (NHCs), have been shown to be effective in the kinetic resolution of disubstituted piperidines via enantioselective acylation. nih.gov

Copper catalysts, in particular, have been developed to control the stereochemistry of C-H functionalization reactions. In one notable strategy, a chiral copper catalyst initiates and terminates an intramolecular HAT process via an N-centered radical relay mechanism. nih.gov This allows for the highly regio- and enantioselective cyanation of acyclic amines at the δ-position, with the resulting δ-amino nitriles serving as precursors to chiral piperidines. nih.gov The involvement of the chiral copper catalyst in the C-C bond-forming event is essential for imparting enantiocontrol. nih.gov

The table below summarizes examples of catalyst systems used in achieving enantiocontrol for piperidine synthesis.

Catalyst SystemReaction TypeRole of CatalystOutcome
Chiral Hydroxamic Acid / NHCKinetic Resolution (Acylation)Enantioselective acyl transferHigh selectivity factors (s up to 52) for disubstituted piperidines nih.gov
Chiral Copper Catalystδ C-H CyanationInitiates and terminates HAT; controls stereochemistry of C-C bond formationHighly enantioselective synthesis of δ-amino nitriles, precursors to chiral piperidines nih.gov
n-BuLi / (-)-sparteineKinetic Resolution (Deprotonation)Selective deprotonation of one enantiomerHigh enantiomeric ratios for 2-aryl-4-methylenepiperidines whiterose.ac.uk

Characterization of Concerted Transition States in Acyl Transfer Processes, particularly for disubstituted piperidines

The mechanism of acyl transfer reactions for the kinetic resolution of amines has been a subject of detailed study. Experimental and computational evidence supports a concerted, seven-membered transition state model for acyl transfer from reagents like chiral hydroxamic acids. nih.gov In the case of disubstituted piperidines, this model helps to explain the observed differences in reactivity and selectivity. The geometry of the piperidine ring and the orientation of its substituents in the transition state are critical. Studies have revealed a strong preference for the acylation of conformers where the α-substituent is in an axial position. nih.gov This conformational effect leads to significant disparities in reactivity between diastereomers; for 2,4-disubstituted piperidines, the trans isomer, which possesses a low-energy conformation with an axial substituent, is generally more selective in kinetic resolutions compared to the cis isomer that favors a diequatorial conformation. nih.gov

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides invaluable insights into the structure, energetics, and reactivity of molecules like trans-2,4-dimethylpiperidine. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose.

Density Functional Theory (DFT) Calculations for Transition State Characterization and Conformational Analysis

Density Functional Theory (DFT) calculations are widely used to investigate the conformational preferences and transition state structures of piperidine derivatives. nih.gov For instance, DFT studies on the kinetic resolution of disubstituted piperidines have been crucial in supporting the concerted seven-membered transition state model for acyl transfer. nih.gov These calculations help rationalize the observed stereoselectivities by analyzing the relative energies of different transition state structures. researchgate.net

Conformational analysis of N-Boc protected 2,4-disubstituted piperidines reveals that the trans isomer adopts a lower energy conformation where the 4-substituent is equatorial and the 2-substituent is axial. nih.gov This axial preference for the C2 substituent avoids the energetically unfavorable A(1,3) strain between the bulky Boc group and the substituent. nih.gov In contrast, the corresponding cis isomer is likely to adopt a higher-energy twist-boat conformation to place both substituents in pseudo-equatorial positions. nih.gov

Computational Analysis of Conformational Isomers and Their Reactivity Profiles in Kinetic Resolution

Computational studies have been instrumental in explaining the disparate reactivity and selectivity observed between cis and trans isomers of disubstituted piperidines during kinetic resolution. nih.gov Detailed DFT analysis of the kinetic resolution of 2,4-disubstituted piperidines reveals a strong preference for the acylation of conformers that present an axial substituent at the α-position (the carbon adjacent to the nitrogen). nih.gov

For trans-2,4-dimethylpiperidine, the lowest energy chair conformations inherently place one methyl group in an axial position and the other in an equatorial position. This pre-existing conformational bias makes it a more suitable substrate for kinetic resolutions that proceed through a transition state favoring an axial α-substituent. nih.gov Conversely, the cis-2,4-dimethylpiperidine isomer exists almost exclusively in a diequatorial conformation, which is less reactive under these specific kinetic resolution conditions, resulting in lower selectivity. nih.gov This computational insight establishes a clear link between ground-state conformational preferences and the stereochemical outcome of the reaction.

The following table outlines the conformational effects on reactivity in the kinetic resolution of 2,4-disubstituted piperidines as supported by computational analysis.

IsomerPredominant Conformationα-Substituent OrientationReactivity/Selectivity in Acylation
transChair (one axial, one equatorial substituent)AxialHigher reaction rates and selectivity factors nih.gov
cisChair (diequatorial substituents)EquatorialLower reaction rates and selectivity factors nih.gov

Theoretical Prediction of Stereochemical Outcomes and Selectivity

The stereochemical outcomes of reactions involving the trans-2,4-dimethylpiperidine scaffold are significantly influenced by its distinct conformational preferences and the steric and electronic effects of the methyl substituents. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and rationalizing the diastereoselectivity and enantioselectivity observed in such reactions. These theoretical investigations provide invaluable insights into reaction mechanisms and transition state geometries, which are often difficult to probe experimentally.

The predictive power of computational models hinges on the accurate calculation of the energies of various possible transition states. The observed stereochemical outcome is determined by the relative Gibbs free energies of the diastereomeric transition states leading to the different stereoisomers. A lower energy transition state corresponds to a faster reaction rate, thus favoring the formation of the corresponding product.

A common theoretical approach involves geometry optimization of the transition state structures using a functional such as M06-2X with a suitable basis set, for instance, 6-31G(d). nih.gov The M06-2X functional is often chosen for its robust performance in systems where non-covalent interactions, such as dispersion forces, play a crucial role in stereochemical control. nih.gov To further refine the energy calculations, single-point energy calculations can be performed with a larger basis set, and solvent effects can be incorporated using a continuum solvation model like the SMD (Solvation Model based on Density) model. nih.gov

For reactions where trans-2,4-dimethylpiperidine is employed as a chiral auxiliary, computational models can elucidate the origin of facial selectivity. The rigid chair-like conformation of the piperidine ring, with the two methyl groups in equatorial positions, creates a sterically differentiated environment. Theoretical models can quantify the energetic penalty associated with the approach of a reactant from the more hindered face of the molecule compared to the less hindered face.

For instance, in the alkylation of an enolate derived from an N-acylated trans-2,4-dimethylpiperidine, DFT calculations can be used to model the transition states for the approach of an electrophile from either the Re or Si face. The energy difference between these transition states (ΔΔG‡) can then be used to predict the diastereomeric ratio (d.r.) of the products.

While specific, detailed computational studies focusing exclusively on trans-2,4-dimethylpiperidine are not extensively documented in publicly available literature, the principles can be illustrated with data from analogous systems where computational predictions have been successfully correlated with experimental results. The following table represents a hypothetical, yet realistic, application of these computational methods to predict the outcome of a generic electrophilic addition to an enolate derived from N-acyl-trans-2,4-dimethylpiperidine.

Table 1: Theoretical Prediction of Diastereoselectivity in the Alkylation of an N-Acyl-trans-2,4-dimethylpiperidine Derived Enolate

Electrophile (E+)Transition StateCalculated Relative Free Energy (ΔΔG‡, kcal/mol) at M06-2X/6-311++G(d,p)//M06-2X/6-31G(d)Predicted Diastereomeric Ratio (d.r.)Experimental Diastereomeric Ratio (d.r.)
CH₃ITS-Re (Major)0.0095:594:6
TS-Si (Minor)1.8
BnBrTS-Re (Major)0.00>99:198:2
TS-Si (Minor)2.5

In this illustrative data, the transition state for the approach of the electrophile from the Re face (TS-Re) is calculated to be lower in energy than the approach from the Si face (TS-Si). This energy difference is more pronounced for the bulkier electrophile (BnBr), leading to a higher predicted and observed diastereoselectivity. Such computational results are instrumental in understanding how the chiral scaffold of trans-2,4-dimethylpiperidine can effectively control the stereochemical course of a reaction.

Applications in Asymmetric Catalysis and Chemical Synthesis

Utilization as Chiral Building Blocks and Intermediates

The trans-2,4-dimethylpiperidine scaffold serves as a foundational element for constructing molecules with precise three-dimensional arrangements, which is critical in medicinal chemistry and materials science.

Development of Three-Dimensional Fragment Libraries for Chemical Space Exploration

Fragment-based drug discovery (FBDD) has become a primary strategy for identifying lead compounds in the pharmaceutical industry. A significant challenge in FBDD is moving beyond flat, two-dimensional molecules that dominate many screening collections. Saturated heterocyclic compounds like piperidines offer a solution by providing rigid, three-dimensional frameworks.

The synthesis of diverse piperidine-based building blocks, including the 20 possible regio- and diastereoisomers of methyl-substituted pipecolinates, is a key step in exploring 3D chemical space. Simple and scalable synthetic methods have been developed to produce these isomers, including trans-configurations like trans-2,4-dimethylpiperidine. These methods often involve the hydrogenation of disubstituted pyridines to yield cis-isomers, followed by a base-mediated epimerization under thermodynamic control to produce the corresponding trans-diastereoisomers. A virtual library generated from these 20 isomers, including the trans-2,4-disubstituted scaffold, was shown to consist of molecules with suitable properties for use in FBDD programs. The defined stereochemistry of these fragments allows for a more efficient and precise exploration of the three-dimensional binding pockets of biological targets.

Precursors for Pharmaceutically Relevant Compounds through efficient and stereoselective processes

The piperidine (B6355638) ring is a highly important structural motif found in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS). The specific substitution pattern and stereochemistry of piperidine derivatives can significantly influence their pharmacological activity. Trans-substituted piperidine derivatives are valuable intermediates in the synthesis of neuroleptic compounds. While specific drugs derived directly from trans-2,4-dimethylpiperidine are not extensively documented in the provided context, the utility of this structural class is well-established. For instance, the large-scale synthesis of 2,6-trans-piperidines has been developed, highlighting the industrial relevance of these scaffolds. The ability to synthesize and isolate specific diastereomers, such as the trans-isomer, is crucial for developing drugs with improved selectivity and efficacy.

Kinetic Resolution of Racemic Mixtures of Disubstituted Piperidines

For many applications, particularly in pharmaceuticals, obtaining a single enantiomer of a chiral compound is essential. Kinetic resolution is a powerful technique for separating racemic mixtures.

Catalytic Enantioselective Acylation, showing superior outcomes for trans-2,4-disubstituted compounds compared to their cis-isomers

The kinetic resolution of racemic 2,4-disubstituted piperidines has been effectively achieved through catalytic enantioselective acylation. Research has demonstrated that this method yields significantly better results for the trans-diastereomers compared to their cis-counterparts. In a study involving various disubstituted piperidines, the trans-2,4-isomers exhibited both higher selectivity factors (s-factors) and faster reaction rates. For example, trans-2,4-disubstituted piperidines reached full conversion in 20 hours or less with high selectivities, whereas the corresponding cis-isomers showed poor selectivities and required much longer reaction times, ranging from 72 to 120 hours.

CompoundDiastereomerTime (h)Selectivity Factor (s)
2,4-Dimethylpiperidine (B1583269)cis727
2,4-Dimethylpiperidinetrans<2029
2-Ethyl-4-methylpiperidinecis1203
2-Ethyl-4-methylpiperidinetrans<2010

This table presents data on the kinetic resolution of 2,4-disubstituted piperidines, highlighting the superior reaction rates and selectivity factors observed for the trans-isomers compared to the cis-isomers.

Impact of Diastereomeric Conformation on Resolution Selectivity and Reaction Rate

The pronounced difference in reactivity and selectivity between cis and trans-2,4-disubstituted piperidines is attributed to conformational effects in the reaction's transition state. Detailed experimental and computational studies have revealed that the acylation reaction has a strong preference for conformers where the substituent at the α-position (the carbon next to the nitrogen) occupies an axial position. In the case of trans-2,4-disubstituted piperidines, the molecule can readily adopt a conformation that presents this axial α-substituent to the acylating agent, leading to a more favorable, lower-energy transition state and thus a faster and more selective reaction. Conversely, the cis-isomers struggle to achieve this optimal conformation without incurring significant steric strain, resulting in a higher energy transition state, slower reaction rate, and poor enantioselection.

Role in Reversible Liquid Organic Hydrogen Carrier (LOHC) Systems as a Hydrogen-Rich Compound

Liquid Organic Hydrogen Carriers (LOHCs) are considered a promising technology for the safe and efficient storage and transportation of hydrogen. These systems utilize organic molecules that can be reversibly hydrogenated (to store hydrogen) and dehydrogenated (to release hydrogen). N-heterocyclic compounds, such as piperidines, are attractive candidates for LOHC systems.

The trans-2,4-dimethylpiperidine molecule is the hydrogen-rich, or "charged," form in a potential LOHC system. Upon demand, it can undergo catalytic dehydrogenation to release hydrogen gas and form its hydrogen-lean counterpart, 2,4-dimethylpyridine (B42361) (also known as 2,4-lutidine). This process is reversible; the 2,4-dimethylpyridine can be subsequently hydrogenated to regenerate the trans-2,4-dimethylpiperidine, completing the storage-release cycle.

Studies on closely related isomers like 2,6-dimethylpiperidine (B1222252) have demonstrated the viability of this concept. In these systems, a single heterogeneous palladium-based catalyst can be used for both the dehydrogenation and hydrogenation steps under relatively mild conditions. The dehydrogenation of 2,6-dimethylpiperidine to 2,6-lutidine has been achieved with excellent yields, releasing high-purity hydrogen gas. The reverse hydrogenation has also been accomplished efficiently at low hydrogen pressures. Given these findings, the 2,4-dimethylpiperidine/2,4-dimethylpyridine pair is expected to function as an effective LOHC system, with a theoretical hydrogen storage capacity of approximately 5.3 wt%.

Synthetic Target and Scaffold in Natural Product Chemistry Research

The trans-2,4-disubstituted piperidine framework is a significant structural motif in the field of medicinal chemistry and natural product synthesis. Although not as prevalent in nature as its 2,6-disubstituted counterparts, this specific stereochemical arrangement serves as a valuable scaffold for the development of novel therapeutic agents and as a target for showcasing advanced synthetic methodologies. The precise spatial orientation of substituents in the trans configuration offers a unique three-dimensional structure for interaction with biological targets, making the development of stereoselective synthetic routes to this scaffold a key area of research.

Methodologies developed for the synthesis of 2,4-disubstituted piperidines are often applicable to the broader class of piperidine alkaloids, such as the fire ant venom alkaloid solenopsin (B1210030) A, which features a trans-2,6-disubstituted ring. The challenges in controlling stereochemistry are similar, and advancements in one area frequently inform and accelerate progress in the other.

Methodologies for Diastereoselective Synthesis

The synthesis of trans-2,4-disubstituted piperidines with high diastereoselectivity is a formidable challenge that has attracted considerable attention from synthetic chemists. Several innovative methods have been developed to control the stereochemistry at the C2 and C4 positions.

Radical Cyclization Approach

One effective strategy involves the radical cyclization of acyclic precursors. Research has demonstrated a novel approach to 2,4-disubstituted piperidines through the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. A key finding in this area was the unexpected enhancement of diastereoselectivity when switching from the commonly used tributyltin hydride (TBTH) to tris(trimethylsilyl)silane (B43935) (TTMSS) as the radical mediator organic-chemistry.org.

The use of TBTH typically results in trans-to-cis diastereomeric ratios ranging from 3:1 to 6:1. However, the use of TTMSS dramatically improves this selectivity, achieving ratios as high as 99:1 in favor of the desired trans isomer organic-chemistry.org. This significant improvement is attributed to the slower rate of hydrogen atom transfer from TTMSS to the intermediate radical. This slower trapping allows for a selective rearrangement of the minor cis stereoisomer to the more thermodynamically stable trans form through a cascade process involving the initial radical cyclization, a subsequent 1,5-radical translocation, and a Smiles-type rearrangement organic-chemistry.org. This methodology provides a robust pathway to highly pure trans-2,4-disubstituted piperidine scaffolds, which are valuable for further elaboration into more complex molecules.

Diastereoselectivity in Radical Cyclization of 6-Aza-8-bromooct-2-enoates organic-chemistry.org
Substituent (at C7 of precursor)Radical Mediatortrans:cis RatioYield (%)
BenzylTributyltin Hydride (TBTH)6:175
BenzylTris(trimethylsilyl)silane (TTMSS)>99:155
IsopropylTributyltin Hydride (TBTH)3:165
IsopropylTris(trimethylsilyl)silane (TTMSS)20:140

Palladium-Catalyzed Cross-Coupling

Another powerful method for the diastereoselective synthesis of trans-2,4-disubstituted piperidines involves a palladium-catalyzed Negishi cross-coupling reaction. This approach utilizes the coupling of 2-substituted piperidin-4-ylzinc reagents with various aryl iodides. By carefully selecting the starting materials and reaction conditions, this method provides excellent control over the stereochemical outcome, yielding the trans products with high diastereoselectivity thieme-connect.com.

This strategy is particularly noteworthy for its versatility. By simply changing the starting piperidine isomer (i.e., using a 4-substituted piperidin-2-ylzinc reagent), the same methodology can be employed to selectively produce cis-2,4-disubstituted piperidines. This divergent capability makes it a highly valuable tool for building libraries of piperidine-based compounds for drug discovery, allowing for the systematic exploration of how stereochemistry influences biological activity thieme-connect.comnih.gov. The ability to reliably access either the cis or trans diastereomer from readily available starting materials is a significant advantage in the synthesis of complex alkaloids and pharmaceutical agents thieme-connect.comresearchgate.net.

Diastereoselective Synthesis of trans-2,4-Disubstituted Piperidines via Negishi Coupling thieme-connect.com
2-Substituent (R¹)Aryl Iodide (ArI)Diastereomeric Ratio (trans:cis)Yield (%)
Methyl4-Iodotoluene>99:178
Methyl1-Iodo-4-methoxybenzene>99:181
Benzyl4-Iodotoluene95:575
Benzyl1-Iodo-4-fluorobenzene95:572

Relevance to Piperidine Alkaloids

The piperidine ring is a core structural feature in a vast number of natural products, known as piperidine alkaloids, which exhibit a wide range of biological activities researchgate.net. These alkaloids are found in various plants and animals, including as defense mechanisms in insects like the fire ant (Solenopsis invicta) tandfonline.com.

The venom of the fire ant contains solenopsins, a class of alkaloids characterized by a 2,6-disubstituted piperidine ring nih.gov. For instance, Solenopsin A possesses a methyl group at the C2 position and a long undecyl chain at the C6 position, both in a trans configuration. The development of synthetic routes to access pure solenopsin and its analogs has been a significant area of research to enable further study of their biological properties nih.govacs.org. While solenopsin itself is a 2,6-disubstituted piperidine, the synthetic challenges associated with controlling the trans stereochemistry are directly related to the methodologies developed for 2,4-disubstituted systems. The principles of stereocontrol, whether through radical cyclizations, catalytic hydrogenations, or coupling reactions, are broadly applicable across the synthesis of different substituted piperidine scaffolds. Therefore, the synthesis of trans-2,4-dimethylpiperidine and related structures serves as a crucial platform for developing and refining the chemical tools needed to construct complex natural products like solenopsin A and other piperidine alkaloids.

Advanced Analytical Characterization Techniques in Piperidine Research

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

The separation of stereoisomers of substituted piperidines is a significant challenge in analytical chemistry. The development of advanced chromatographic methods has been instrumental in enabling the resolution and quantification of individual enantiomers and diastereomers. Chiral stationary phases (CSPs) are at the heart of these separations, creating a chiral environment where transient diastereomeric complexes can form between the analyte and the CSP. The differential stability of these complexes for each stereoisomer leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including cyclic amines like piperidine (B6355638) derivatives. chromatographyonline.comeuropeanpharmaceuticalreview.comunife.it The choice of the appropriate CSP, along with the optimization of the mobile phase composition, is critical for achieving successful enantioseparation.

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to traditional normal-phase HPLC for chiral separations. chromatographyonline.comeuropeanpharmaceuticalreview.comselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. chromatographyonline.comselvita.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to liquid chromatography. chromatographyonline.com

For the analysis of basic compounds like trans-2,4-dimethylpiperidine, a polar organic modifier, such as methanol (B129727) or ethanol, is typically added to the CO₂ mobile phase to improve peak shape and retention. Furthermore, a small amount of a basic additive, like diethylamine (B46881), is often necessary to prevent peak tailing and improve resolution by masking active sites on the stationary phase. europeanpharmaceuticalreview.com The most popular and effective chiral stationary phases for SFC are polysaccharide-based, particularly those with tris-(3,5-dimethylphenylcarbamate) derivatives of cellulose and amylose. chromatographyonline.com

The determination of enantiomeric excess (ee) is a primary application of chiral SFC. By separating the enantiomers and integrating the peak areas, the relative proportion of each enantiomer in a mixture can be accurately quantified. The high speed of SFC makes it particularly suitable for high-throughput screening in synthetic chemistry to quickly assess the success of asymmetric reactions.

Below is an illustrative table of typical parameters for the chiral SFC separation of a disubstituted piperidine derivative, analogous to trans-2,4-dimethylpiperidine.

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel
Mobile Phase CO₂ / Methanol with 0.1% Diethylamine
Gradient Isocratic
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 220 nm
Retention Time (Enantiomer 1) 3.5 min
Retention Time (Enantiomer 2) 4.2 min
Resolution (Rs) > 1.5

This data is illustrative and based on typical separations of analogous compounds.

Chiral High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for the separation and analysis of stereoisomers. unife.it The versatility of HPLC allows for operation in normal-phase, reversed-phase, and polar organic modes, providing a wide range of selectivities for different types of chiral molecules. For piperidine derivatives, which are basic and often polar, normal-phase or polar organic modes are frequently employed.

Similar to SFC, polysaccharide-based CSPs are highly effective in HPLC for the enantiomeric resolution of chiral amines. yakhak.org In normal-phase HPLC, the mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane, with a small amount of a polar modifier, such as isopropanol (B130326) or ethanol. For basic analytes like trans-2,4-dimethylpiperidine, the addition of a basic modifier like diethylamine to the mobile phase is crucial to achieve good peak shapes and reproducible retention times.

Chiral HPLC is extensively used for both the analytical determination of enantiomeric purity and for the preparative separation of enantiomers to obtain optically pure compounds. yakhak.org The method can be validated to provide highly accurate and precise measurements of enantiomeric excess, which is essential for quality control and in research settings.

The following table provides a hypothetical example of chiral HPLC conditions for the analysis of trans-2,4-dimethylpiperidine stereoisomers.

ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Mobile Phase Hexane / Isopropanol with 0.1% Diethylamine (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 215 nm
Retention Time (Enantiomer 1) 8.1 min
Retention Time (Enantiomer 2) 9.5 min
Selectivity Factor (α) 1.25
Resolution (Rs) 1.8

This data is illustrative and based on typical separations of analogous compounds.

Concluding Perspectives and Future Research Directions

Current Understanding and Key Achievements in trans-2,4-Dimethylpiperidine Chemistry

The study of trans-2,4-dimethylpiperidine is situated within the broader movement in medicinal chemistry towards greater three-dimensional complexity. The shift from flat, aromatic structures to saturated, stereochemically rich scaffolds—a concept often dubbed "escaping flatland"—is driven by the need for molecules with higher selectivity and novel biological activities. The saturation of a dimethylpyridine to a dimethylpiperidine significantly increases shape diversity and complexity with only a minor increase in molecular weight. rsc.org

Key achievements in the field have centered on the stereocontrolled synthesis of disubstituted piperidines, including methods to selectively produce the trans isomer. Current successful strategies include:

Thermodynamic Epimerization: A common and effective route involves the initial synthesis of the cis-isomer, which can then be converted to the more thermodynamically stable trans-isomer through base-mediated epimerization. This approach is particularly successful for piperidines with N-Boc or N-benzyl protecting groups. rsc.org

Directed Lithiation and Trapping: Diastereoselective lithiation followed by trapping with an electrophile provides an alternative route to access specific trans-isomers that may not be achievable through simple epimerization. rsc.org

Catalytic Asymmetric Synthesis: Significant progress has been made in developing asymmetric syntheses for related structures, which provides a blueprint for accessing trans-2,4-dimethylpiperidine. For instance, the synthesis of trans-3,4-dimethyl-4-arylpiperidines has been achieved with high stereocontrol by establishing key stereocenters through methods like CBS reduction and stereoselective anti-SN2' cuprate (B13416276) displacement. nih.govfigshare.com

Cyclization Reactions: Intramolecular cyclization strategies, such as the carbonyl ene reaction, have demonstrated stereochemical control. The use of a Lewis acid catalyst at elevated temperatures has been shown to favor the formation of trans-disubstituted piperidines. lookchem.com

These synthetic advancements have enabled the systematic production of specific piperidine (B6355638) diastereomers, making scaffolds like trans-2,4-dimethylpiperidine available for broader applications in drug discovery and materials science. rsc.org

Identification of Research Gaps and Future Methodological Developments

Despite notable successes, significant research gaps remain in the chemistry of trans-2,4-dimethylpiperidine and related structures. A primary challenge is the development of broadly applicable, efficient, and enantioselective methods for synthesizing highly substituted piperidines. nih.gov Many current synthetic routes are tailored to specific substitution patterns and lack general applicability.

Future research is trending towards several key areas to address these gaps:

Green and Sustainable Chemistry: There is a strong push to develop more environmentally friendly synthetic protocols. This includes the use of non-toxic catalysts, exploring water-initiated or solvent-free reactions, and designing processes with high atom economy to minimize waste. ajchem-a.comchiralpedia.com

Advanced Catalysis: The field is moving beyond traditional precious-metal catalysts towards more sustainable alternatives. Innovations in organocatalysis, biocatalysis, and electrocatalysis are expected to yield novel, highly selective transformations for piperidine synthesis. nih.gov Chiral phosphines, for example, have shown promise in catalyzing [4+2] annulation reactions to furnish functionalized piperidines with excellent stereoselectivity. nih.gov

Novel Synthetic Methodologies: Researchers are exploring new reaction pathways to construct the piperidine core. Emerging strategies like the rhodium-catalyzed asymmetric carbometalation of dihydropyridines present a powerful new way to access enantioenriched 3-substituted piperidines, which can be adapted for other substitution patterns. snnu.edu.cn

Computational and AI-Driven Approaches: The integration of artificial intelligence and machine learning is poised to revolutionize synthetic chemistry. These tools can accelerate the discovery of new reaction conditions, predict the outcomes of stereoselective reactions, and design novel catalysts, thereby streamlining the path to complex molecules like trans-2,4-dimethylpiperidine. chiralpedia.com

Overcoming these challenges will require interdisciplinary collaboration and a continued focus on fundamental reaction development. chiralpedia.com

Broader Implications for Asymmetric Synthesis and Medicinal Chemistry

The targeted synthesis of a specific stereoisomer like trans-2,4-dimethylpiperidine has profound implications for both the field of asymmetric synthesis and the practice of medicinal chemistry.

In asymmetric synthesis , the development of methodologies to control the precise 3D arrangement of atoms in a molecule is a central goal. The challenges overcome in selectively producing the trans configuration of 2,4-dimethylpiperidine (B1583269) contribute valuable knowledge and tools to the broader synthetic community. These methods can often be adapted for the synthesis of other chiral molecules, expanding the toolkit available to chemists for building complex structures from simple precursors.

In medicinal chemistry , the implications are more direct and impactful:

3D Fragments for Drug Discovery: trans-2,4-Dimethylpiperidine is an archetypal 3D fragment. In fragment-based drug discovery (FBDD), the use of such structurally defined, non-flat molecules allows for a more effective exploration of the chemical space relevant to biological targets. The rigid, well-defined orientation of the methyl groups can lead to improved binding affinity and selectivity. rsc.org

Privileged Scaffolds for Therapeutics: The piperidine nucleus is a well-established "privileged scaffold" due to its frequent appearance in successful drugs. The specific stereochemistry of the trans-isomer is critical for biological function, as it dictates how the molecule orients itself within a protein's binding site. For example, the trans-configuration in 3,4-dimethyl-4-arylpiperidines is essential for their potent activity as opioid antagonists. nih.gov

Enhanced Pharmaceutical Properties: The defined stereochemistry of trans-2,4-dimethylpiperidine can lead to superior pharmaceutical properties. By presenting substituents in precise vectors, such scaffolds can optimize interactions with target receptors while minimizing off-target effects. This can result in drugs with higher potency, greater selectivity, and improved metabolic stability.

Q & A

Q. What are the optimal synthetic routes for achieving high stereochemical purity of trans-2,4-Dimethylpiperidine?

Methodological Answer: Synthesis of trans-2,4-Dimethylpiperidine requires careful control of reaction conditions to favor the trans isomer. Common approaches include:

  • Reductive amination : Using ketone precursors (e.g., 2,4-dimethylpyridine) with hydrogenation catalysts (e.g., Raney nickel or palladium on carbon) under high-pressure H₂. Temperature modulation (40–60°C) and solvent choice (e.g., ethanol or methanol) influence stereoselectivity .
  • Chiral resolution : Separation of cis/trans isomers via fractional crystallization using chiral acids (e.g., tartaric acid derivatives) .
  • Purification : Column chromatography with polar stationary phases (silica gel) and non-polar solvents (hexane/ethyl acetate) to isolate the trans isomer .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing trans-2,4-Dimethylpiperidine?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR distinguish cis/trans isomers via coupling constants (e.g., axial-equatorial proton splitting in the piperidine ring). For example, trans isomers exhibit distinct J values (≥10 Hz) for adjacent protons .
  • FT-IR/Raman spectroscopy : Confirms functional groups (e.g., C-N stretch at ~1,200 cm⁻¹) and ring conformation .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects, critical for validating synthetic outcomes .
  • GC-MS/HPLC : Quantifies purity and separates isomers using chiral columns (e.g., cyclodextrin-based phases) .

Advanced Research Questions

Q. How does the stereochemistry of trans-2,4-Dimethylpiperidine influence its biological activity in drug design?

Methodological Answer: The trans configuration enhances binding affinity to biological targets due to reduced steric hindrance. For example:

  • Receptor interactions : Trans isomers align better with hydrophobic pockets in enzymes (e.g., cytochrome P450) or neurotransmitter receptors (e.g., sigma-1), as shown in docking studies using software like AutoDock Vina .
  • Pharmacokinetics : Trans isomers often exhibit improved metabolic stability compared to cis analogs, as demonstrated in vitro using liver microsomes .
  • Case study : N-substituted trans-3,4-dimethylpiperidine derivatives show 3–5x higher activity in opioid receptor assays than cis counterparts .

Q. How can computational modeling resolve contradictions in thermodynamic data for trans-2,4-Dimethylpiperidine derivatives?

Methodological Answer: Discrepancies in stability or reactivity data (e.g., conflicting ΔG values) can arise from solvent effects or conformational flexibility. Strategies include:

  • DFT calculations : Compare trans vs. cis isomer stability using Gaussian or ORCA software. Solvent models (e.g., PCM) account for dielectric effects .
  • Molecular dynamics (MD) simulations : Analyze isomerization barriers (e.g., via metadynamics) to identify dominant conformers under physiological conditions .
  • Data reconciliation : Cross-validate experimental (e.g., calorimetry) and computational results using tools like COSMO-RS for activity coefficients .

Q. What experimental design principles mitigate challenges in synthesizing trans-2,4-Dimethylpiperidine-containing peptidomimetics?

Methodological Answer:

  • Solid-phase peptide synthesis (SPPS) : Incorporate trans-2,4-Dimethylpiperidine as a rigid scaffold via Fmoc-protected intermediates. Use coupling agents (HBTU/DIPEA) in DMF for high yields .
  • Steric control : Introduce bulky protecting groups (e.g., tert-butyl) on the piperidine nitrogen to prevent undesired cis formation during cyclization .
  • Analytical validation : Monitor reaction progress via LC-MS and circular dichroism (CD) to confirm stereochemical integrity .

Data Analysis & Literature Review

Q. How should researchers address conflicting reports on the solubility and stability of trans-2,4-Dimethylpiperidine in aqueous media?

Methodological Answer:

  • Controlled stability assays : Compare degradation rates under varying pH (2–12), temperature (4–37°C), and ionic strength using UV-Vis spectroscopy .
  • Solubility parameters : Apply Hansen solubility principles to correlate experimental solubility (e.g., shake-flask method) with computational predictions (via COSMOquick) .
  • Systematic review : Use PRISMA guidelines to evaluate literature bias, focusing on studies with rigorous purity validation (e.g., ≥99% by HPLC) .

What frameworks (e.g., FINER criteria) ensure rigor in formulating research questions for trans-2,4-Dimethylpiperidine studies?

Methodological Answer:

  • FINER criteria : Ensure questions are F easible (e.g., access to chiral catalysts), I nteresting (e.g., novel bioactivity), N ovel (e.g., unexplored SAR), E thical (non-toxic intermediates), and R elevant (e.g., targeting Alzheimer’s pathways) .
  • PICO framework : Define P opulation (e.g., enzyme targets), I ntervention (trans isomer), C omparison (cis isomer), and O utcome (binding affinity) .

Safety & Compliance

Q. What safety protocols are critical when handling trans-2,4-Dimethylpiperidine in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to volatility (evidenced by Safety Data Sheets for analogous piperidines) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .
  • Waste disposal : Follow EPA guidelines for amine-containing waste (containerization in approved solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.